N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide
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Overview
Description
N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C16H18N4O This compound is characterized by the presence of a quinoline ring system substituted with cyano and dimethyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-6,8-dimethyl-2-quinolineamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The intermediate product is then subjected to further reactions to introduce the acetamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and acetamide groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)acetamide
- N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}cyclohexanecarboxamide
Uniqueness
N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of both cyano and acetamide groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[2-[(3-cyano-6,8-dimethylquinolin-2-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C16H18N4O/c1-10-6-11(2)15-13(7-10)8-14(9-17)16(20-15)19-5-4-18-12(3)21/h6-8H,4-5H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
HYXFSBDXIRWODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)NCCNC(=O)C)C#N)C |
Origin of Product |
United States |
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